Heat Shock Protein Inhibitor II
Description
Structure
2D Structure
Properties
Molecular Formula |
C12H11NO3 |
|---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
(3Z)-3-(1,3-benzodioxol-5-ylmethylidene)pyrrolidin-2-one |
InChI |
InChI=1S/C12H11NO3/c14-12-9(3-4-13-12)5-8-1-2-10-11(6-8)16-7-15-10/h1-2,5-6H,3-4,7H2,(H,13,14)/b9-5- |
InChI Key |
IJPPHWXYOJXQMV-UITAMQMPSA-N |
Isomeric SMILES |
C\1CNC(=O)/C1=C\C2=CC3=C(C=C2)OCO3 |
Canonical SMILES |
C1CNC(=O)C1=CC2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
Molecular Mechanism of Action of Heat Shock Protein Inhibitor Ii
Primary Molecular Target and Binding Characteristics
The primary molecular target of Heat Shock Protein Inhibitor II is the ubiquitously expressed molecular chaperone, Heat Shock Protein 90 (HSP90). nih.gov HSP90 is crucial for the conformational maturation, stability, and function of a wide array of client proteins, many of which are involved in signal transduction pathways critical for cell growth and survival. nih.govontosight.ai
Specific Interaction with Heat Shock Protein 90 (HSP90)
This compound directly interacts with HSP90. This interaction is fundamental to its mechanism of action. HSP90 exists as a homodimer, and its function is dependent on a dynamic cycle of conformational changes driven by ATP binding and hydrolysis. nih.govnih.gov Inhibitors like this compound interfere with this cycle.
Binding Site: The ATPase Domain of HSP90
The specific binding site for this compound is the N-terminal domain of HSP90, which houses the ATP-binding pocket. nih.govnih.gov This domain is responsible for the hydrolysis of adenosine (B11128) triphosphate (ATP) to adenosine diphosphate (B83284) (ADP), a process that powers the chaperone's activity. nih.gov By occupying this site, the inhibitor competitively blocks the binding of ATP, a critical step for HSP90 function. nih.gov The binding of inhibitors to this pocket mimics the binding of the natural nucleotide. nih.gov
Distinguishing Binding Affinity and Selectivity
A noteworthy characteristic of HSP90 inhibitors is their enhanced binding affinity for HSP90 derived from tumor cells compared to normal cells. nih.gov Research has shown that HSP90 in tumor cells is predominantly found in activated, multi-chaperone complexes with high ATPase activity, which presents a high-affinity conformation for inhibitors. nih.gov In contrast, HSP90 in normal tissues tends to be in a latent, uncomplexed state with lower binding affinity. nih.gov This differential affinity contributes to the selective action of these inhibitors against cancer cells. For instance, some inhibitors exhibit higher affinity for the HSP90 in oncogenic cells and are effective at low concentrations. nih.gov
Biochemical Consequences of Binding
The binding of this compound to the ATPase domain of HSP90 triggers a cascade of biochemical events that ultimately disrupt the chaperone's function.
Alteration of HSP90's Conformational Dynamics
The binding of an inhibitor to the N-terminal domain of HSP90 induces significant conformational changes in the protein. nih.gov While the global opening and closing transitions of the HSP90 dimer may not be drastically affected, the conformational equilibrium and the kinetic rates can be subtly altered. nih.govbiorxiv.org These changes in the three-dimensional structure of HSP90 are critical as they impact its ability to interact with co-chaperones and client proteins. nih.govnih.gov The binding of inhibitors can lead to a more disordered state in certain structural domains of HSP90. nih.gov
Inhibition of HSP90's ATPase Activity
A direct and crucial consequence of this compound binding is the inhibition of HSP90's intrinsic ATPase activity. embopress.org By blocking the ATP binding site, the inhibitor prevents the hydrolysis of ATP, which is the energy source for the chaperone's conformational cycle. nih.govnih.gov This inhibition halts the chaperone cycle, leading to the misfolding and subsequent degradation of HSP90 client proteins, many of which are oncoproteins. nih.govnih.gov The ATPase activity of HSP90 is inherently slow, and its inhibition is a key mechanism for the therapeutic effects of these compounds. nih.gov
Impairment of HSP90's Chaperone Function
The primary function of HSP90 is dependent on its ability to bind and hydrolyze ATP, a process that drives the conformational changes necessary for its chaperone activity. This compound, by occupying the ATP-binding pocket in the N-terminal domain of HSP90, acts as a competitive inhibitor. This action freezes the chaperone cycle, preventing the necessary conformational shifts required for the proper folding and stabilization of nascent or misfolded client proteins.
Impact on Client Protein Homeostasis
The inhibition of the HSP90 chaperone cycle by this compound sets off a chain reaction that profoundly affects the stability and fate of numerous HSP90 client proteins. Many of these client proteins are crucial for cell growth, differentiation, and survival, and include various kinases and transcription factors.
Selective Disruption of Client Protein Interactions
The unique molecular architecture of this compound facilitates the selective disruption of interactions between HSP90 and its client proteins. This disruption is a direct consequence of the inhibitor-induced conformational lock on HSP90, which decreases the chaperone's affinity for its substrates. This selective interference with the chaperone-client protein relationship is a key step in initiating the downstream effects of the inhibitor.
Destabilization and Subsequent Degradation of Client Proteins
Once dissociated from the stabilizing influence of the HSP90 complex, the client proteins are left in a vulnerable, often misfolded state. This destabilization marks them for degradation by the cell's protein quality control machinery. A multitude of oncogenic client proteins, which are often overexpressed or mutated in cancer cells, are particularly susceptible to this inhibitor-induced degradation. The inhibition of HSP90 leads to the concurrent disruption of multiple signaling pathways that are essential for tumor cell survival and proliferation.
Role of the Ubiquitin-Proteasome System in Client Protein Clearance
The primary route for the clearance of these destabilized client proteins is the ubiquitin-proteasome system. Following the inhibition of HSP90, client proteins are recognized and tagged with ubiquitin molecules by E3 ubiquitin ligases. This polyubiquitination serves as a signal for the 26S proteasome, which then proteolytically degrades the targeted protein. This process ensures the efficient removal of the now non-functional and potentially harmful client proteins. The E3 ubiquitin ligase CHIP (C-terminus of Hsp70-interacting protein) is one such ligase that can be recruited to the HSP90 complex to ubiquitinate client proteins when they fail to fold properly or after treatment with an HSP90 inhibitor.
Modulation of HSP-Cochaperone Complexes
The function of HSP90 is intricately regulated by a host of co-chaperones that assist in the chaperone cycle and the recruitment of client proteins. This compound's impact extends to the modulation of these HSP-cochaperone complexes. The inhibition of HSP90 can disrupt its interaction with essential co-chaperones such as Cdc37, which is crucial for the recruitment of kinase clients, and p23, which stabilizes the ATP-bound state of HSP90. Furthermore, the inhibition of HSP90 can lead to a compensatory upregulation of other heat shock proteins, like HSP70, as the cell attempts to cope with the induced proteotoxic stress. This interplay highlights the complex cellular response to the disruption of the HSP90 chaperone machinery.
Cellular and Subcellular Modulations Induced by Heat Shock Protein Inhibitor Ii
Effects on Intracellular Signal Transduction Pathways
KRIBB11's primary inhibitory action on HSF1 has significant downstream consequences for several intracellular signal transduction pathways that are crucial for cell proliferation, survival, and stress management.
The interaction between KRIBB11 and major kinase signaling pathways is primarily indirect, stemming from its inhibition of HSF1, which is a key node in the cellular stress response network. While KRIBB11 is not a direct kinase inhibitor, its activity intersects with these pathways in several ways.
In certain cancer cell types, such as non-small cell lung cancer, treatment with KRIBB11 has been observed to induce apoptosis through the inhibition of the PI3K/AKT signaling pathway. frontiersin.org The mTORC1 complex, which is activated by PI3K/AKT signaling, is known to phosphorylate and enhance the transcriptional activity of HSF1. frontiersin.org By inhibiting HSF1, KRIBB11 can interfere with this pro-survival signaling axis.
Furthermore, HSF1 activation is a known downstream event of oncogenic signaling. The KRAS-RAF-MEK-MAPK pathway can activate HSF1, and the overexpression of the receptor tyrosine kinase HER2/ErbB2 also leads to HSF1 activation. frontiersin.orgthno.org Therefore, KRIBB11's inhibition of HSF1 counteracts a critical cytoprotective mechanism that is co-opted by these oncogenic kinase pathways to manage the proteotoxic stress associated with rapid cancer cell growth and proliferation. thno.orgfrontiersin.org The kinase DYRK2 has also been identified as a direct activator of HSF1, suggesting that KRIBB11's action could impede signaling through this pathway as well. nih.gov
There is currently no direct evidence to suggest KRIBB11 modulates the activity of IGF1R or STAT3 through a direct mechanism. However, given that IGF1R activates the PI3K/AKT pathway, which in turn can activate HSF1, an indirect link exists. nih.govresearchgate.net
| Kinase Pathway | Nature of Interaction with KRIBB11 | Observed Effect | Reference |
|---|---|---|---|
| PI3K/AKT | Indirect (Inhibition of HSF1, a downstream target) | Inhibition of the pathway reported in some cancer cells, leading to apoptosis. | frontiersin.org |
| RAS/RAF/MEK/MAPK | Indirect (HSF1 is a downstream effector) | KRIBB11 blocks a key cytoprotective output (HSP expression) utilized by this pathway. | frontiersin.org |
| HER2/ErbB2 | Indirect (HER2 overexpression activates HSF1) | KRIBB11 inhibits a critical survival factor (HSF1) activated by HER2 signaling. | thno.org |
| DYRK2 | Indirect (DYRK2 activates HSF1) | KRIBB11 directly inhibits the substrate of DYRK2, thereby blocking its pro-survival signaling. | nih.gov |
The most direct and well-characterized effect of KRIBB11 is on the activity of transcription factors, particularly HSF1.
HSF-1: KRIBB11 is a direct inhibitor of HSF1. nih.govfrontiersin.org Affinity chromatography has confirmed a physical association between KRIBB11 and HSF1. nih.govfrontiersin.org Its inhibitory mechanism is precise: it does not prevent the initial activation steps, such as the trimerization of HSF1 or its translocation to the nucleus and binding to Heat Shock Elements (HSEs) in the promoters of target genes. nih.gov Instead, KRIBB11 functions by impairing the subsequent recruitment of the positive Transcription Elongation Factor b (p-TEFb) to the promoter of HSF1 target genes, such as hsp70. nih.govnih.gov The p-TEFb complex is necessary to phosphorylate RNA Polymerase II and release it from a paused state to allow for productive transcript elongation. By blocking p-TEFb recruitment, KRIBB11 effectively halts the transcription of HSF1-dependent genes. nih.govrndsystems.com
NF-κB: To test for specificity, the effect of KRIBB11 on the NF-κB pathway was evaluated. Studies showed that even at high concentrations, KRIBB11 only weakly inhibited TNF-α-dependent NF-κB reporter activity. nih.gov This suggests that KRIBB11 is not a general transcription inhibitor but has a strong preference for the HSF1 pathway. nih.gov
SMAD4: Currently, there is no published research available that describes a direct or indirect interaction between Heat Shock Protein Inhibitor II (KRIBB11) and the SMAD4 signaling pathway.
KRIBB11 does not directly modulate the kinase activity of Receptor Tyrosine Kinases (RTKs). However, it interferes with a crucial downstream survival pathway that RTKs rely on. Oncogenic RTKs, such as EGFR and HER2, drive high rates of protein synthesis and metabolic activity, which generates significant proteotoxic stress. thno.org To cope with this stress, cancer cells become dependent on the HSF1-mediated heat shock response. thno.orgfrontiersin.org By inhibiting HSF1, KRIBB11 effectively dismantles this adaptive mechanism, rendering cells more vulnerable to the stresses induced by their own oncogenic signaling. frontiersin.org
Cellular Stress Response Mechanisms
KRIBB11's primary function is to disrupt cellular stress responses by targeting their central regulator, HSF1.
The Unfolded Protein Response (UPR) is a critical stress response pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). HSF1 is known to exert protective effects through both the UPR and the Heat Shock Response (HSR). nih.gov It can help relieve ER stress and prevent apoptosis mediated by the UPR. thno.org Research has shown that in cancer cells, HSF1 can be activated by the UPR sensor kinase PERK. nih.gov The inhibition of HSF1 by KRIBB11 can sensitize cancer cells to other therapies that induce ER stress, indicating that KRIBB11's effects intersect with the UPR pathway by disabling a key protective transcription factor. nih.gov
KRIBB11 is a potent modulator and specific inhibitor of the Heat Shock Response (HSR). nih.govfrontiersin.org Upon exposure to heat shock or other proteotoxic stressors, KRIBB11 abolishes the induction of HSF1-dependent gene expression. nih.gov Research findings demonstrate that in the presence of KRIBB11, the heat shock-induced transcription of major heat shock protein genes is blocked in a concentration-dependent manner. nih.gov
| HSF1 Target Gene | Effect of KRIBB11 Treatment | Reference |
|---|---|---|
| hsp70 | Blocks heat shock-induced mRNA and protein expression. | nih.govaxonmedchem.com |
| hsp47 | Inhibits heat shock-induced mRNA expression. | nih.gov |
| hsp27 | Blocks heat shock-induced mRNA and protein expression. | nih.govaxonmedchem.com |
This inhibition is also effective when the HSR is induced by other means, such as through the use of HSP90 inhibitors (e.g., Geldanamycin (B1684428), 17-AAG) or proteasome inhibitors (e.g., MG132), which cause an accumulation of misfolded proteins and trigger an HSF1-dependent response. nih.govtocris.com KRIBB11 effectively blocks the compensatory upregulation of HSP70 and HSP27 in these contexts, highlighting its specific role as an HSR inhibitor. nih.govtocris.com
Effects on Autophagy and Cell Homeostasis
This compound (KRIBB11) influences cellular homeostasis by modulating the heat shock response, which is intricately linked with autophagy. The target of KRIBB11, HSF1, is known to confer resistance to other chemotherapeutics, such as Hsp90 inhibitors, by promoting autophagic flux through the expression of p62/SQSTM1. rndsystems.com Autophagy is a critical catabolic process for maintaining cellular homeostasis by degrading damaged organelles and misfolded proteins. nih.gov While direct studies on KRIBB11's comprehensive effects on autophagic markers are limited, its action as an HSF1 inhibitor suggests a role in modulating this survival pathway. rndsystems.comfrontiersin.org By inhibiting HSF1, KRIBB11 can prevent the expression of cytoprotective heat shock proteins, thereby disrupting a key cellular defense mechanism. nih.govaxonmedchem.comcaymanchem.com
Control of Cell Fate Processes
KRIBB11 exerts profound control over cell fate, primarily by halting proliferation and inducing programmed cell death through various mechanisms.
Impact on Cell Cycle Progression and Proliferation
This compound (KRIBB11) demonstrates potent anti-proliferative activity across a range of human cancer cell lines. medchemexpress.comcaymanchem.com Treatment with KRIBB11 leads to a dose-dependent inhibition of cancer cell growth. nih.gov For instance, in HCT-116 human colon cancer cells, the inhibitor showed an IC₅₀ value of 5 μmol/liter for growth inhibition after 48 hours of treatment. nih.gov
This inhibition of proliferation is directly linked to the compound's ability to arrest the cell cycle. researchgate.net Flow cytometry analysis of HCT-116 cells treated with KRIBB11 revealed a concentration-dependent increase in the population of cells in the G2/M phase. medchemexpress.comresearchgate.net This arrest prevents cells from proceeding through mitosis, thereby halting their division and proliferation. medchemexpress.comselleckchem.com At concentrations higher than 10 μmol/liter, an increase in the sub-G₁ population was noted, indicating an escalation towards apoptotic cell death. medchemexpress.com
Table 1: Anti-proliferative Activity of this compound (KRIBB11) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
|---|---|---|---|
| HCT-116 | Colon Carcinoma | 5 | caymanchem.com |
| Mia-PaCa-2 | Pancreatic Cancer | 3 | caymanchem.com |
| SW-620 | Colorectal Adenocarcinoma | 4 | caymanchem.com |
| HT-29 | Colorectal Adenocarcinoma | 3 | caymanchem.com |
| A549 | Lung Carcinoma | 5 | caymanchem.com |
| MDA-MB-231 | Breast Adenocarcinoma | 8 | caymanchem.com |
Mechanisms of Apoptosis Induction (e.g., Caspase-dependent and independent pathways, mitochondrial apoptosis)
KRIBB11 is a potent inducer of apoptosis, or programmed cell death. selleckchem.com The induction of apoptosis is a key mechanism behind its anti-cancer effects. medchemexpress.comnih.gov Evidence from studies on HCT-116 cells shows that treatment with KRIBB11 leads to the appearance of well-established markers of apoptosis. nih.govnih.gov
The apoptotic mechanism is caspase-dependent. medchemexpress.com This is demonstrated by the observed cleavage of Poly(ADP-ribose) polymerase (PARP), a substrate for executioner caspases and a hallmark of apoptosis. nih.gov Furthermore, KRIBB11 treatment directly leads to the cleavage and activation of caspase-3, a central executioner caspase in the apoptotic cascade. medchemexpress.com The activation of caspase-3 is a critical event that can be triggered by the mitochondrial pathway of apoptosis, where it orchestrates the dismantling of the cell. nih.govyoutube.comyoutube.com Once activated, caspase-3 cleaves numerous cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. youtube.com The process involves an initiator caspase, such as caspase-9, which is activated within a complex called the apoptosome following the release of mitochondrial cytochrome c. youtube.comyoutube.com This initiator caspase then activates executioner caspases like caspase-3. youtube.com
Overcoming Anti-Apoptotic Mechanisms
A primary survival strategy for cancer cells is the overexpression of heat shock proteins, particularly HSP70 and HSP27, which have potent anti-apoptotic functions. KRIBB11 directly counters this by inhibiting their synthesis. rndsystems.comcaymanchem.com The inhibitor targets HSF1, the master transcriptional regulator of these HSPs. medchemexpress.comnih.gov By binding to HSF1, KRIBB11 prevents the recruitment of the positive transcription elongation factor b (p-TEFb) to the promoters of HSP genes, effectively blocking their transcription upon stress. medchemexpress.comnih.govresearchgate.net
This mechanism is particularly effective in overcoming the resistance that cancer cells often develop against other therapies. For example, treatment with HSP90 inhibitors like Geldanamycin or 17-AAG can induce a heat shock response, leading to a compensatory upregulation of HSP70 and HSP27, which confers resistance to apoptosis. medchemexpress.comrndsystems.com KRIBB11 can block this induction of protective HSPs, thereby increasing the apoptotic efficacy of HSP90 inhibitors. rndsystems.comsigmaaldrich.com This synergistic effect highlights its potential in combination therapies to overcome established anti-apoptotic defenses in cancer cells.
Subcellular Localization and Organelle-Specific Effects
Effects on Endoplasmic Reticulum Function and Protein Trafficking
Information regarding the specific effects of this compound (KRIBB11) on endoplasmic reticulum function and protein trafficking is not available in the reviewed literature.
Modulation of Mitochondrial Heat Shock Proteins (e.g., TRAP1)
The mitochondrion, a central hub for cellular metabolism and apoptosis, possesses its own unique set of molecular chaperones to maintain protein homeostasis within the organelle. Among the most significant is the Tumor Necrosis Factor Receptor-Associated Protein 1 (TRAP1), a mitochondrial paralog of the HSP90 family. nih.govnih.gov TRAP1 plays a critical role in regulating mitochondrial bioenergetics, protecting cells from oxidative stress, and modulating apoptosis. nih.govnih.gov It is distinct from the cytosolic heat shock proteins that are the primary targets of many inhibitors.
TRAP1's function is deeply intertwined with cellular metabolism. It has been shown to suppress the activity of succinate (B1194679) dehydrogenase (SDH) and cytochrome c oxidase, components of the electron transport chain. nih.govscbt.com This inhibition can lead to a metabolic shift from oxidative phosphorylation towards aerobic glycolysis, a phenomenon often observed in cancer cells. scbt.com By modulating mitochondrial respiration, TRAP1 also controls the production of reactive oxygen species (ROS) and inhibits the opening of the mitochondrial permeability transition pore (PTP), a key event in the initiation of apoptosis. nih.govcaymanchem.com
This compound, also known as KNK423, is a benzylidene lactam compound recognized as the active form of Heat Shock Protein Inhibitor I (KNK437). caymanchem.comglpbio.com Its primary mechanism of action is the inhibition of the synthesis of inducible heat shock proteins, including major cytosolic proteins like HSP70, HSP40, and HSP105, by affecting their mRNA levels. nih.govmedchemexpress.comprobechem.com
Direct experimental evidence detailing the specific interaction between this compound and the mitochondrial chaperone TRAP1 is not extensively documented in current scientific literature. The known mechanism of this compound, which involves suppressing the induction of primarily cytosolic HSPs, differs from inhibitors that directly target the ATPase activity of the HSP90 family, including TRAP1. nih.govwikipedia.org For instance, other classes of inhibitors, such as the gamitrinibs, have been specifically designed to target the ATPase activity of mitochondrial HSP90 (TRAP1), leading to a loss of mitochondrial membrane potential and the initiation of apoptosis. wikipedia.org While the ATPase activity of TRAP1 can be inhibited by general HSP90 inhibitors like geldanamycin and radicicol (B1680498), the effect of an inhibitor of HSP synthesis like this compound on TRAP1 function remains an area for further investigation. capes.gov.br
Table 1: Functions of Mitochondrial TRAP1 and Consequences of its Inhibition This table summarizes the general roles of TRAP1 and the observed effects of its inhibition by targeted molecules, providing context for its importance in mitochondrial function.
| Aspect | Function of TRAP1 | Consequences of TRAP1 Inhibition |
|---|---|---|
| Metabolic Regulation | Suppresses succinate dehydrogenase (SDH) and cytochrome c oxidase activity, favoring a shift to aerobic glycolysis. nih.govscbt.com | Reversal of glycolytic phenotype; restoration of oxidative phosphorylation. pubmed.pro |
| Redox Homeostasis | Reduces levels of reactive oxygen species (ROS) generated by the electron transport chain. nih.gov | Increase in mitochondrial superoxide (B77818) levels, leading to oxidative stress. pubmed.pro |
| Apoptosis Control | Inhibits the opening of the mitochondrial permeability transition pore (PTP), preventing the release of pro-apoptotic factors. nih.govcaymanchem.com | Promotes apoptosis through mitochondrial pathways. wikipedia.org |
| Protein Folding | Acts as a molecular chaperone to maintain the conformational integrity of mitochondrial proteins. selleckchem.com | Accumulation of misfolded proteins within the mitochondria, leading to cellular stress. |
| Oncogenic Signaling | Supports the stability and activity of oncogenic client proteins within the mitochondria. nih.gov | Abolishes tumorigenic growth in neoplastic cells. pubmed.pro |
Role of Extracellular Heat Shock Proteins in Cellular Communication
While heat shock proteins are classically known for their intracellular chaperone functions, it is now well-established that they can be released from cells and play a significant role in intercellular communication. nih.govnih.gov These extracellular HSPs (eHSPs) can act as potent signaling molecules, particularly within the immune system, where they are often classified as Damage-Associated Molecular Patterns (DAMPs). nih.govnih.gov
HSPs lack the typical signal sequence for classical protein secretion via the endoplasmic reticulum-Golgi pathway. probechem.com Instead, they are released through non-canonical mechanisms, which include:
Exosomes and Microvesicles: HSPs can be packaged into small membrane-bound vesicles and released into the extracellular space. nih.govchemicalbook.com This allows for the transfer of HSPs between cells, potentially as a novel stress signal transduction pathway. nih.gov
Lysosomal Secretion: Some HSPs, such as Hsp70, can be exported via a lysosome-based pathway. probechem.com
Passive Release: Upon cell death by necrosis, intracellular HSPs are released from the compromised cell into the surrounding microenvironment. nih.govnih.gov
Once in the extracellular milieu, eHSPs can bind to a variety of cell surface receptors on neighboring cells to initiate signaling cascades. wikipedia.org Receptors for eHSPs include members of the Toll-like receptor (TLR) family, such as TLR2 and TLR4, as well as CD91 and scavenger receptors. wikipedia.orgnih.gov This binding can trigger downstream signaling pathways, most notably the NF-κB pathway, leading to the production of pro-inflammatory cytokines and the modulation of immune responses. nih.govchemicalbook.com For example, extracellular Hsp70 can induce the activation of monocytes, macrophages, and dendritic cells. nih.gov
This compound functions by preventing the synthesis of inducible HSPs, such as HSP70 and HSP40. nih.govglpbio.com By reducing the transcription and subsequent translation of these proteins, the inhibitor depletes the intracellular pool of chaperones that would be available for extracellular release. Consequently, this compound can modulate cellular communication by diminishing the quantity of eHSPs that can be secreted in response to stress or during cell death. This reduction in eHSP signaling would be expected to dampen the subsequent inflammatory and immune responses that these molecules typically trigger.
Table 2: Extracellular Heat Shock Proteins and Their Signaling Roles
| HSP Family | Proposed Release Mechanism(s) | Signaling Receptor(s) | Reported Extracellular Function(s) |
|---|---|---|---|
| HSP90 | Exosomes, passive release from necrotic cells. capes.gov.brnih.gov | LRP1 (CD91). probechem.com | Promotes cell motility and invasion, particularly in cancer and wound healing. capes.gov.br |
| HSP70 | Exosomes, lysosomal secretion, passive release. probechem.comnih.govnih.gov | TLR2, TLR4, CD14, CD40, CCR5. wikipedia.orgnih.gov | Acts as a cytokine, activates monocytes and macrophages, stimulates immune responses, modulates response to endotoxin. nih.govnih.gov |
| HSP60 | Passive release, potential for active secretion. wikipedia.org | TLR2, TLR4. wikipedia.org | Can enter the bloodstream and act at distant sites, mediates immune and inflammatory responses. wikipedia.org |
| HSP27 | Secretion from tumor cells, release during exercise. nih.gov | TLRs. nih.gov | Attenuates atherogenesis by modifying lipid uptake and inflammation; can trigger NF-κB activation. nih.gov |
Preclinical Research Applications and Models for Heat Shock Protein Inhibitor Ii
In Vitro Cellular Studies
In the realm of preclinical research, in vitro cellular studies serve as a fundamental platform for the initial evaluation and characterization of novel therapeutic compounds. For Heat Shock Protein Inhibitor II (HSPi II), these studies provide critical insights into its biological activity, mechanisms of action, and potential as an anticancer agent. By utilizing a variety of established cancer cell lines, researchers can systematically dissect the compound's effects on cellular processes, from protein regulation to cell death pathways. This foundational knowledge is paramount for guiding further preclinical development and predicting in vivo efficacy.
Assessment of Compound Activity in Various Cell Lines
The initial assessment of HSPi II's anticancer potential involves screening its activity across a diverse panel of human cancer cell lines. This approach allows for the identification of sensitive cancer types and provides a preliminary understanding of the compound's spectrum of activity. For instance, studies have demonstrated the efficacy of HSP90 inhibitors in various cancer cell lines, including those from breast, prostate, lung, and colon cancers, as well as in hematological malignancies like leukemia. nih.govnih.gov The sensitivity to HSP90 inhibition is often linked to the cell's reliance on HSP90 client proteins for survival and proliferation. nih.gov
The cytotoxic effects of C-terminal HSP90 inhibitors, such as SM253 and SM258, have been demonstrated in several prostate cancer cell lines. nih.gov Similarly, the HSP90 inhibitor ganetespib (B611964) has shown activity against thyroid, breast, lung, and ovarian cancer cell lines. nih.gov The activity of these inhibitors is often evaluated by their ability to inhibit cell growth and induce cell death at nanomolar concentrations. spandidos-publications.com The table below summarizes the activity of various HSP90 inhibitors in different cancer cell lines, highlighting the broad applicability of targeting this essential chaperone protein.
| Cell Line | Cancer Type | Key Findings |
| GIST882 | Gastrointestinal Stromal Tumor | NVP-AUY922 is more potent than 17-AAG in inhibiting cell proliferation. ascopubs.org |
| PC-3 | Prostate Carcinoma | Depletion of HSF-1 increases sensitivity to the HSP90 inhibitor 17-AAG. aacrjournals.org |
| HCT-116 | Colon Carcinoma | Depletion of HSF-1 increases sensitivity to the HSP90 inhibitor 17-AAG. aacrjournals.org |
| Multiple Myeloma Cells | Multiple Myeloma | The compound emunin sensitizes myeloma cells to HSP90 inhibitors. aacrjournals.orgnih.gov |
| Prostate Carcinoma Cells | Prostate Cancer | The compound emunin sensitizes prostate carcinoma cells to proteasome inhibitors. aacrjournals.orgnih.gov |
Analysis of Protein Expression and Degradation Profiles
A key mechanism of action for HSPi II is the disruption of the HSP90 chaperone cycle, leading to the degradation of its client proteins. nih.gov Many of these client proteins are oncoproteins critical for cancer cell survival and proliferation, such as Akt, Bcr-Abl, C-Raf, EGFR, and Her-2. nih.gov In vitro studies meticulously analyze the effect of HSPi II on the expression levels of these client proteins. Techniques like Western blotting are employed to quantify the reduction in specific client proteins following treatment with the inhibitor.
For example, the HSP90 inhibitor NVP-AUY922 has been shown to down-regulate both total and phosphorylated levels of the mutant c-Kit protein in gastrointestinal stromal tumor (GIST) cells. ascopubs.org This degradation is a direct consequence of HSP90 inhibition, which leaves the client proteins vulnerable to proteasomal degradation. spandidos-publications.com Interestingly, some studies have revealed that the degradation of client proteins by HSP90 inhibitors can occur through both the proteasome and autophagy pathways. ascopubs.org
| HSP90 Inhibitor | Effect on Protein Expression |
| NVP-AUY922 | Down-regulates total and phosphorylated c-Kit protein. ascopubs.org |
| TAS-116 | Depletes levels of several HSP90 client proteins. nih.gov |
| KU675 | Promotes degradation of HSP90 client proteins. nih.gov |
| L80 | Inhibits AKT/MEK/ERK/JAK2/STAT3 signaling. nih.gov |
Evaluation of Cell Viability and Proliferation Kinetics
A crucial aspect of preclinical evaluation is to determine the impact of HSPi II on cancer cell viability and proliferation. Assays such as the MTT or MTS assay are commonly used to measure the metabolic activity of cells, which serves as an indicator of cell viability. These assays help to determine the concentration of the inhibitor required to reduce cell viability by 50% (IC50).
Studies have consistently shown that HSP90 inhibitors can effectively inhibit the proliferation of various cancer cell lines. nih.gov For instance, the C-terminal HSP90 inhibitor L80 has been shown to effectively reduce cell proliferation in triple-negative breast cancer. nih.gov The inhibition of proliferation is a direct result of the degradation of key client proteins involved in cell cycle progression and survival signaling pathways. nih.gov
The kinetics of cell proliferation can be monitored over time using techniques like real-time cell analysis or by performing cell counts at different time points after treatment. This provides a dynamic view of the inhibitor's effect, revealing whether it causes cytostatic (growth arrest) or cytotoxic (cell death) effects.
Studies on Apoptosis Induction and Cell Death Pathways
A primary goal of cancer therapy is to induce apoptosis, or programmed cell death, in malignant cells. In vitro studies are essential for elucidating whether and how HSPi II induces apoptosis. The inhibition of HSP90 disrupts the function of numerous client proteins that are involved in promoting cell survival and protecting against apoptosis. spandidos-publications.com The degradation of these anti-apoptotic proteins can tip the cellular balance towards cell death.
Several methods are employed to study apoptosis induction. These include Annexin V/propidium iodide staining followed by flow cytometry to detect early and late apoptotic cells, and TUNEL assays to identify DNA fragmentation, a hallmark of apoptosis. Furthermore, the activation of caspases, the key executioner enzymes of apoptosis, can be measured using specific assays.
Inhibition of HSP70, a related heat shock protein, has been shown to induce apoptosis by increasing intracellular calcium levels and destabilizing lysosomes, leading to the release of cathepsins that can activate caspases. nih.gov Similarly, HSP90 inhibitors can trigger apoptosis by disrupting multiple signaling pathways that are crucial for cancer cell survival. nih.gov For example, the combination of the HSP90 inhibitor NVP-AUY922 with a BCL-2 inhibitor has been shown to induce apoptosis in small cell lung cancer. nih.gov The accumulation of misfolded proteins due to HSP inhibition can also trigger a cellular stress response that ultimately leads to apoptosis. nih.gov
Investigation of Sensitization to Other Therapeutic Agents
A promising strategy in cancer treatment is the use of combination therapies to overcome drug resistance and enhance therapeutic efficacy. HSPi II has been investigated for its ability to sensitize cancer cells to other conventional and targeted therapies. Cancer cells often develop resistance to treatments, and HSP90 is frequently implicated in these resistance mechanisms. By inhibiting HSP90, cancer cells can be re-sensitized to drugs to which they had become resistant.
For example, HSP90 inhibitors have been shown to potentiate the effects of anti-cancer drugs that target HSP90 client proteins, such as trastuzumab, which targets Her2/ErbB2. nih.gov In cancer cell lines resistant to trastuzumab, the addition of an HSP90 inhibitor can restore the drug's effectiveness. nih.gov Similarly, the HSP90 inhibitor radicicol (B1680498) has been found to sensitize colon cancer cells to cisplatin. nih.gov The ability of HSP90 inhibitors to sensitize cells to other agents is a significant area of research, with the potential to improve the outcomes of existing cancer therapies. spandidos-publications.comaacrjournals.orgnih.gov
Characterization of Synergistic and Additive Interactions
When combining HSPi II with other drugs, it is crucial to determine whether the interaction is synergistic, additive, or antagonistic. A synergistic interaction means that the combined effect of the two drugs is greater than the sum of their individual effects. An additive effect implies that the combined effect is equal to the sum of the individual effects.
In vitro studies utilize methods like the Chou-Talalay method to quantitatively assess drug interactions. nih.gov Numerous studies have demonstrated that HSP90 inhibitors act synergistically or additively with a wide range of other anticancer drugs. nih.govnih.gov These include chemotherapeutic agents like doxorubicin (B1662922) and topoisomerase II inhibitors, as well as targeted therapies. nih.gov
For instance, synergistic interactions have been observed between HSP90 inhibitors and arsenic trioxide in down-regulating STAT3 activity in acute myeloid leukemia cells. nih.gov The combination of an HSP90 inhibitor with a proteasome inhibitor has also been shown to have synergistic effects. aacrjournals.orgnih.gov These findings are critical for designing effective combination therapy regimens for clinical trials.
In Vivo Preclinical Animal Models
The in vivo evaluation of this compound (KRIBB11) in preclinical animal models has provided crucial insights into its therapeutic potential across a spectrum of diseases, ranging from cancer to neuroinflammatory conditions and fibrotic disorders. These studies have been instrumental in elucidating the compound's mechanism of action and its effects on disease-specific markers and outcomes.
Evaluation of Therapeutic Efficacy in Xenograft Models
The antitumor activity of KRIBB11 has been notably demonstrated in xenograft models, particularly using human colorectal carcinoma HCT-116 cells. In a nude mouse xenograft regression model, intraperitoneal administration of KRIBB11 resulted in a significant inhibition of tumor growth. nih.gov When HCT-116 cells were implanted subcutaneously into nude mice, treatment with KRIBB11 led to a 47.4% decrease in tumor volume compared to the control group. nih.govmedchemexpress.com This effect was more pronounced than that observed with the conventional chemotherapeutic agent adriamycin, which produced a 31.7% reduction in tumor volume under the same conditions. nih.gov
A key aspect of these studies was the confirmation that the in vivo antitumor activity of KRIBB11 is mediated through the inhibition of Heat Shock Factor 1 (HSF1). nih.gov This was evidenced by a significant decrease in the protein levels of Heat Shock Protein 70 (HSP70) in the tumor tissues of mice treated with KRIBB11. nih.govmedchemexpress.com The downregulation of HSP70, a downstream target of HSF1, supports the compound's proposed mechanism of action. nih.gov Furthermore, KRIBB11's efficacy in inhibiting the proliferation of erlotinib-resistant non-small-cell lung cancer (NSCLC) cells, such as HCC827-ErlR, has also been demonstrated, suggesting its potential in overcoming drug resistance. tocris.com
Table 1: Therapeutic Efficacy of KRIBB11 in HCT-116 Xenograft Model
| Treatment Group | Tumor Volume Reduction (%) | Effect on HSP70 Levels in Tumor Tissue | Reference |
|---|---|---|---|
| KRIBB11 | 47.4% | Significantly decreased | nih.govmedchemexpress.com |
| Adriamycin | 31.7% | Not reported | nih.gov |
| Control (vehicle) | 0% | Baseline | nih.gov |
Assessment of Disease Progression Markers
In preclinical cancer models, KRIBB11 has been shown to modulate key molecular markers associated with disease progression. Treatment with KRIBB11 leads to the downregulation of HSF1 target proteins, including HSP70 and HSP27. tocris.comselleckchem.comrndsystems.com This, in turn, affects the stability of client proteins that are dependent on the HSP70/HSP90 chaperone machinery. For instance, in erlotinib-resistant lung cancer cells, KRIBB11 treatment decreased the levels of the anti-apoptotic proteins BCL2 and MCL1, which are known to contribute to cancer cell survival and resistance to therapy. tocris.com The reduction in these proteins is indicative of a pro-apoptotic shift, a favorable outcome in cancer treatment.
Furthermore, KRIBB11 has been observed to induce cell cycle arrest at the G2/M phase and promote apoptosis in cancer cells, as evidenced by the cleavage of poly(ADP-ribose) polymerase (PARP) and caspase-3. selleckchem.comnih.gov These molecular events are critical markers of cellular response to anticancer agents and suggest that KRIBB11 can effectively halt the proliferation and induce the death of malignant cells.
Studies in Models of Neuropathic Pain Sensitization
KRIBB11 has shown promise in preclinical models related to neuroinflammation, a key component of neuropathic pain. In studies involving mice, KRIBB11 pretreatment was found to prevent lipopolysaccharide (LPS)-induced neuroinflammatory responses and associated depression-like behaviors. nih.gov LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation and is often used to model the neuroinflammatory conditions that can lead to central sensitization and pain.
The compound was observed to promote the elongation of microglial processes, both in vitro and in vivo. nih.gov Microglia, the primary immune cells of the central nervous system, retract their processes when activated during an inflammatory response. nih.gov By preventing this retraction, KRIBB11 appears to suppress microglial activation. nih.gov Mechanistic studies suggest that this effect is mediated through the activation of the Akt signaling pathway. nih.gov The ability of KRIBB11 to modulate microglial morphology and function points to its potential as a therapeutic agent for conditions characterized by neuroinflammation and pain sensitization.
Table 2: Effects of KRIBB11 in a Mouse Model of LPS-Induced Neuroinflammation
| Parameter | Effect of KRIBB11 Pretreatment | Underlying Mechanism | Reference |
|---|---|---|---|
| Microglial Process Morphology | Prevented LPS-induced retraction and promoted elongation | Akt-dependent | nih.gov |
| Neuroinflammatory Response | Suppressed | Suppression of microglial activation | nih.gov |
| Depression-like Behaviors | Prevented | Associated with reduced neuroinflammation | nih.gov |
Research in Cardiovascular Disease Models
While the broader class of HSP90 inhibitors has been investigated for its potential in treating cardiovascular diseases by influencing pathways involved in cardiac hypertrophy and failure, specific in vivo preclinical studies focusing solely on this compound (KRIBB11) in cardiovascular disease models are not extensively documented in the currently available research. The development of relevant preclinical models, such as those for cardiac fibrosis, is an active area of research that may provide future platforms to evaluate the efficacy of compounds like KRIBB11 in this context. hjertefondet.nonih.gov
Investigation of Antiviral and Antibacterial Activities
The potential antiviral activity of KRIBB11 has been suggested based on its mechanism of action as an HSF1 inhibitor. HSF1 is known to be activated during infection with certain viruses, such as Dengue virus (DENV), and its inhibition has been shown to reduce viral replication. nih.gov KRIBB11, by binding to HSF1 and inhibiting its activity, significantly decreases the transcription of HSF1-dependent genes, which could interfere with the viral life cycle. nih.gov This suggests a potential therapeutic application for KRIBB11 in treating viral infections where HSF1 plays a crucial role. However, specific in vivo preclinical studies demonstrating the antiviral efficacy of KRIBB11 are still emerging.
Currently, there is a lack of specific preclinical studies investigating the direct antibacterial activity of this compound. The global preclinical antibacterial pipeline is characterized by a wide diversity of approaches, and further research would be needed to determine if HSF1 inhibition by KRIBB11 has a role in this area. nih.gov
Modulation of Fibrotic Processes in Organ Models
KRIBB11 has demonstrated the ability to modulate fibrotic processes in a preclinical model of pancreatic cancer. In KPC mice, which develop pancreatic tumors with a significant fibrotic stroma, treatment with KRIBB11 was shown to affect the tumor microenvironment. medchemexpress.com Histological analysis of pancreatic tissues from these mice revealed changes in markers associated with fibrosis, such as α-smooth muscle actin (α-SMA), following KRIBB11 administration. medchemexpress.com This suggests that by inhibiting HSF1, KRIBB11 can influence the pathways that lead to the excessive deposition of extracellular matrix characteristic of fibrosis. While various animal models exist to study fibrosis in organs like the liver, kidneys, and heart, direct evidence from in vivo studies specifically evaluating the anti-fibrotic effects of KRIBB11 in these models is an area for future investigation. hjertefondet.nonih.govnih.gov
Drug Discovery and Development Aspects for Heat Shock Protein Inhibitor Ii
Design and Synthetic Methodologies
The development of Hsp90 inhibitors has evolved from natural product-based compounds to fully synthetic small molecules, allowing for greater flexibility in optimizing pharmacological properties. researchgate.netnih.gov
The synthesis of Hsp90 inhibitors often involves building upon core scaffolds that have shown affinity for the protein's binding sites. A prominent example is the development of purine-based inhibitors. These synthetic compounds are designed to mimic the binding of ATP, the natural ligand for the N-terminal domain of Hsp90.
One such orally available, fully synthetic inhibitor is BIIB021 (CNF2024), a 6-chloro-9-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-9H-purin-2-amine. researchgate.net The synthesis of analogues in this class typically involves multi-step processes to modify the purine core and its substituents to enhance potency and selectivity.
Another approach involves creating macrocyclic peptide-based inhibitors. For instance, the synthesis of analogues based on the cyclic pentapeptide LB51, which targets the C-terminus of Hsp90, is accomplished using Fmoc solid-phase peptide chemistry. acs.org This method allows for the systematic substitution of amino acids to probe structure-activity relationships. For example, a phenylalanine is first loaded onto a 2-chlorotrityl chloride resin, followed by sequential coupling of the other amino acids in the desired sequence. acs.org
The development of C-terminal allosteric modulators, such as the SM series of compounds, also relies on complex organic synthesis to create macrocycles that can effectively inhibit Hsp90 function without inducing the heat shock response often seen with N-terminal inhibitors. acs.orgacs.org
Structure-Activity Relationship (SAR) Studies
SAR studies are fundamental to understanding how the chemical structure of an inhibitor influences its biological activity, guiding the optimization of lead compounds. bioengineer.org
For inhibitors targeting the N-terminal ATP pocket, key interactions are crucial for high-affinity binding. Analysis of the Hsp90 N-terminal domain complexed with inhibitors reveals that both hydrogen-bonding and hydrophobic interactions are vital. nih.govnih.gov Residues such as L34, N37, D40, A41, D79, M84, and F124 have been identified as "hot spots" that significantly contribute to inhibitor binding. nih.gov For purine-scaffold inhibitors, the specific arrangement of atoms allows them to fit snugly into the adenine-binding pocket, displacing ATP. nih.gov
In the case of C-terminal inhibitors designed to block the MEEVD (Met-Glu-Glu-Val-Asp) binding site, electrostatic interactions are critical. acs.org Studies on cyclic peptide analogues of LB51 revealed that incorporating basic residues, such as lysine, enhances binding affinity. This suggests a direct interaction between the positively charged residues on the inhibitor and the acidic residues of the MEEVD sequence on Hsp90. acs.org
| Inhibitor Class | Target Site | Key Structural Features | Critical Interactions |
|---|---|---|---|
| Purine-Scaffold (e.g., BIIB021) | N-Terminal ATP Pocket | Purine core, substituted side chains | Hydrogen bonds, hydrophobic interactions with key residues (e.g., D79, M84, F124) nih.govnih.gov |
| Cyclic Peptides (e.g., LB51 Analogues) | C-Terminal MEEVD Site | Macrocyclic peptide backbone, basic amino acid residues | Electrostatic interactions between inhibitor's basic residues and Hsp90's acidic MEEVD sequence acs.org |
| Resorcinol-Based (e.g., Radicicol (B1680498) Analogues) | N-Terminal ATP Pocket | Resorcinol ring, macrocyclic structure | Hydrogen bond network within the ATP binding site nih.gov |
The rational design of Hsp90 inhibitors is guided by the distinct structural features of its binding sites. nih.gov
N-terminal ATP-binding Pocket: This is the most common target for Hsp90 inhibitors. nih.govnih.gov Compounds are designed to competitively inhibit ATP binding, which is essential for the chaperone's activity. researchgate.netwikipedia.org The pocket accommodates various scaffolds, including the natural products geldanamycin (B1684428) and radicicol, as well as fully synthetic purine and pyrazole-based inhibitors. nih.gov High-resolution crystal structures, such as that of the Hsp90 N-domain with the inhibitor SNX-2112, provide a detailed map of the binding site, allowing for structure-based design of novel derivatives with improved affinity. frontiersin.org
C-terminal MEEVD Site: The C-terminus of Hsp90 contains a conserved MEEVD sequence that acts as a docking site for co-chaperones containing a tetratricopeptide-repeat (TPR) domain, such as the heat-shock organizing protein (HOP). acs.orgacs.org Inhibitors targeting this site are designed to disrupt these protein-protein interactions. This approach can allosterically modulate Hsp90 activity and may avoid the induction of the heat shock response, a common limitation of N-terminal inhibitors. acs.orgacs.org
Allosteric Sites: Researchers have identified allosteric pockets that can modulate Hsp90 function upon binding. For instance, an allosteric site has been identified in the nucleotide-binding domain of the related Hsp70 chaperone, providing a blueprint for a similar approach with Hsp90. aacrjournals.org Small molecules that bind to these sites can induce conformational changes that inhibit the chaperone cycle without directly competing with ATP. acs.orgaacrjournals.org Some macrocyclic inhibitors are believed to bind between the N-terminal and middle domains, allosterically inhibiting the interaction between Hsp90's C-terminus and TPR-containing co-chaperones. acs.org
Systematic chemical modifications of lead compounds are performed to improve their pharmacological profiles. For natural product-derived inhibitors like geldanamycin, modifications at the 17-position of the ansamycin ring led to the development of 17-AAG, which showed an improved therapeutic index. wikipedia.org Further modifications, such as creating the hydroquinone derivative of 17-AAG, resulted in a compound with a 2-fold tighter binding affinity for human Hsp90. nih.gov
For synthetic cyclic peptides targeting the C-terminus, substituting specific amino acids has a profound impact on activity. In a study of LB51 analogues, replacing certain residues with lysine significantly increased binding affinity and inhibitory activity, whereas substitutions at other positions were detrimental, identifying which residues are essential for the interaction. acs.org
| Parent Compound/Scaffold | Modification | Target Site | Impact on Biological Activity |
|---|---|---|---|
| Geldanamycin | Substitution at 17-position (e.g., 17-AAG) | N-Terminal | Improved therapeutic index compared to parent compound wikipedia.org |
| 17-AAG | Conversion of quinone to hydroquinone | N-Terminal | ~2-fold increase in binding affinity for Hsp90 nih.gov |
| Cyclic Peptide LB51 | Substitution of specific residues with Lysine | C-Terminal | Increased binding affinity and inhibitory activity (IC50) acs.org |
| Radicicol | Replacement of epoxide with cyclopropane (B1198618) | N-Terminal | Retained high binding affinity, though decreased 4-fold from parent nih.gov |
Isoform-Selective Heat Shock Protein Inhibition
Humans have four Hsp90 isoforms: the cytosolic Hsp90α (inducible) and Hsp90β (constitutive), the endoplasmic reticulum-resident Grp94, and the mitochondrial TRAP1. nih.govnih.gov Most early inhibitors were pan-inhibitors, targeting all isoforms. nih.gov However, this lack of selectivity is thought to contribute to off-target toxicities observed in clinical trials. nih.govmdpi.com Consequently, there is a growing effort to develop isoform-selective inhibitors. nih.gov
Achieving selectivity between the cytosolic Hsp90α and Hsp90β isoforms is particularly challenging, as their N-terminal ATP-binding sites share over 95% sequence identity, differing by only two amino acids. nih.govnih.gov Despite this high degree of similarity, structure-based design has led to the development of compounds with significant selectivity. For example, KUNB31 was identified as the first Hsp90β-selective inhibitor. nih.gov More recently, rationally designed inhibitors like NDNB1182 have shown selectivity for Hsp90β. mdpi.com This selective inhibition can suppress specific client proteins, such as CDK4, without inducing the compensatory heat shock response, offering a potential mechanistic advantage over pan-inhibitors. mdpi.com Similarly, the first inhibitors selective for the Hsp90α isoform have also been developed through a structure-based approach, exhibiting over 50-fold selectivity compared to other isoforms. nih.gov
The development of isoform-selective inhibitors provides valuable tools to dissect the specific biological roles of each Hsp90 paralogue and may lead to therapeutics with improved efficacy and reduced side effects. nih.govnih.gov
Strategies for Targeting Specific HSP90 Isoforms (e.g., HSP90α, HSP90β)
The human cytosolic HSP90 exists as two primary isoforms, the inducible HSP90α and the constitutively expressed HSP90β. nih.gov While these isoforms share a high degree of structural similarity, they have distinct as well as overlapping roles in cellular processes. nih.gov Pan-inhibitors that target both isoforms have faced challenges in clinical trials due to toxicities, which may be associated with the inhibition of the ubiquitously expressed HSP90β, essential for normal cellular function. nih.govku.edu This has spurred the development of isoform-selective inhibitors to potentially achieve a better therapeutic window.
The strategy for developing isoform-selective inhibitors often exploits the subtle differences in the amino acid sequences of their ATP-binding pockets. nih.gov For example, the N-terminal ATP-binding site of HSP90β contains an alanine and a leucine residue, where HSP90α has a serine and an isoleucine, respectively. nih.gov Structure-based drug design has enabled the development of compounds that preferentially bind to one isoform over the other. nih.gov It is believed that selective inhibition of HSP90α, which is often upregulated in response to stress and in cancer cells, could provide a more targeted anti-cancer effect with reduced side effects. nih.gov Conversely, targeting HSP90β has been shown to be effective in reducing inflammation in microglial cells, suggesting its role in neuroinflammatory conditions. nih.gov
| Compound | Target Isoform | Selectivity | Mechanism of Action |
|---|---|---|---|
| KUNB106 | Hsp90β | Selective for Hsp90β | Systemic inhibitor that enhances morphine potency by selectively inhibiting spinal cord Hsp90β. biorxiv.org |
| KUNA115 | Hsp90α | Selective for Hsp90α | Systemic inhibitor that can block morphine anti-nociception, indicating isoform-specific roles in pain signaling. biorxiv.org |
Development of Mitochondrial HSP Inhibitors (e.g., TRAP1 inhibitors)
Tumor Necrosis Factor Receptor-Associated Protein 1 (TRAP1), the mitochondrial isoform of HSP90, has emerged as a compelling target for cancer therapy. frontiersin.org TRAP1 is overexpressed in various cancers and plays a crucial role in maintaining mitochondrial integrity, reprogramming cellular metabolism to favor glycolysis (the Warburg effect), and protecting cancer cells from apoptosis. frontiersin.orgnih.gov Unlike its cytosolic counterparts, TRAP1 is typically absent or expressed at low levels in most normal tissues, offering a potential for tumor-selective therapies. wistar.org
The development of TRAP1-selective inhibitors has been challenging due to the high structural homology of the ATP-binding site among all HSP90 family members. nih.gov A successful strategy to overcome this has been the conjugation of pan-HSP90 inhibitors with mitochondria-targeting moieties, such as triphenylphosphonium (TPP). nih.gov This approach led to the development of compounds like Gamitrinibs, which are geldanamycin derivatives that accumulate in the mitochondria and selectively inhibit TRAP1. wistar.orgnih.gov More recent efforts have focused on developing novel chemical scaffolds that inherently exhibit selectivity for TRAP1. nih.govnih.gov For instance, structure-based design has led to purine-8-one and pyrrolo[2,3-d]pyrimidine derivatives that show significant selectivity for TRAP1 over other HSP90 isoforms. nih.govacs.org These selective inhibitors have been shown to disrupt TRAP1's function, leading to the degradation of its client proteins, inhibition of oxidative phosphorylation, and induction of apoptosis in cancer cells. nih.govmedchemexpress.com
| Compound | Selectivity over Hsp90α | Selectivity over Grp94 | Reported IC50 for TRAP1 |
|---|---|---|---|
| Compound 6f | 78-fold | 30-fold | 63.5 nM nih.govacs.org |
| Compound 5f | 65-fold | 13-fold | < 100 nM nih.govresearchgate.net |
| TRAP1-IN-1 (Compound 35) | >250-fold vs Grp94 | >250-fold | Not specified medchemexpress.com |
| Gamitrinibs | Mitochondria-targeted | Mitochondria-targeted | Not specified wistar.org |
Novel Approaches to Heat Shock Protein Inhibition
Beyond the conventional strategy of targeting the ATP-binding site of HSPs, researchers are exploring innovative mechanisms to disrupt the cellular stress response. These novel approaches aim to offer greater specificity and overcome some of the limitations observed with ATP-competitive inhibitors.
Mechanisms Involving Heat Shock Protein Cleavage
A novel approach to HSP90 inhibition involves inducing the cleavage of the protein. This mechanism effectively reduces the cellular levels of functional HSP90, leading to the degradation of its client proteins and promoting apoptosis in cancer cells. Studies have shown that certain small molecules, such as proteasome inhibitors like MG132, can induce the cleavage of both HSP90α and HSP90β. nih.gov This cleavage is often mediated by the activation of specific caspases, particularly caspase-10. nih.govnih.gov The process can be triggered by an increase in reactive oxygen species (ROS) within the cell. nih.gov
The cleavage of HSP90 by caspase-10 has been observed to occur at specific sites within the protein, generating distinct fragments. nih.govresearchgate.net This targeted degradation of HSP90 represents an alternative to functional inhibition and may provide an additional anti-cancer mechanism for certain classes of drugs. This approach bypasses the need for direct binding to the ATP pocket and could be effective against tumors that have developed resistance to traditional HSP90 inhibitors.
Inhibition of Protein-Protein Interactions Beyond ATP-Binding
The function of HSP90 is critically dependent on its interactions with a wide array of co-chaperones and client proteins. nih.govnih.gov Disrupting these protein-protein interactions (PPIs) presents a promising alternative to ATP-competitive inhibition. nih.govresearchgate.net This strategy offers the potential for greater selectivity, as the interaction surfaces for different co-chaperones and clients are more diverse than the highly conserved ATP-binding site. nih.gov
Several small molecules have been identified that can interfere with specific HSP90 PPIs. For example, some compounds have been shown to disrupt the interaction between HSP90 and the co-chaperone Cdc37, which is crucial for the stability of many protein kinases. nih.gov Others interfere with the binding of Aha1, a co-chaperone that stimulates HSP90's ATPase activity. nih.gov By preventing the assembly of the functional HSP90 chaperone machinery, these PPI inhibitors can effectively "fine-tune" HSP90 inhibition rather than causing a complete shutdown, which might mitigate some of the toxicities associated with pan-HSP90 inhibitors. nih.gov This approach is still in the relatively early stages of development but holds considerable promise for creating a new generation of more targeted and less toxic cancer therapeutics.
Q & A
Q. What experimental models are suitable for studying the efficacy of Heat Shock Protein (HSP) inhibitors in viral infection contexts?
Answer: Viral infection models, such as SARS-CoV-2-infected VeroE6 cells, can assess HSP inhibitor efficacy by monitoring viral replication and host HSP70 levels via immunofluorescence (IFA) and Western blotting. For example, heat shock (40°C) mimics infection-induced stress, enabling quantification of HSP70 upregulation and its interaction with autophagy markers (e.g., LC3, Beclin-1) .
Q. How can researchers validate HSP inhibitor specificity in vitro?
Answer: Use ATPase activity assays to confirm competitive inhibition at the ATP-binding domain of HSP90 or HSP70. Molecular docking studies (e.g., AutoDock Vina) can predict binding affinities to conserved GHKL family domains. Cross-validation with in vitro cytotoxicity assays (e.g., IC50 determination in cancer cell lines) ensures target specificity .
Q. What protocols optimize HSP expression for inhibitor screening in cell cultures?
Answer: Apply controlled thermal stress (e.g., 40°C for 5 hours) or chemical stressors (e.g., geldanamycin for HSP90). Monitor HSP72/90 levels via qPCR and SDS-PAGE, ensuring protocols align with tissue-specific responses (e.g., peripheral blood mononuclear cells vs. skeletal muscle) .
Advanced Research Questions
Q. How do conflicting HSP expression data arise in heat adaptation studies, and how should they be resolved?
Answer: Discrepancies (e.g., Hsp72 upregulation vs. downregulation in PBMCs) stem from protocol variables like exercise intensity (%VO2max), duration, and tissue specificity. Resolve contradictions by standardizing protocols (e.g., 10-day acclimation at 56% VO2max) and using multi-tissue RNA-seq to capture systemic HSP dynamics .
Q. What mechanisms link HSP inhibitors to transcriptional regulation of heat shock genes?
Answer: HSP inhibitors disrupt PARP-mediated chromatin remodeling. For example, dMi-2 recruitment to hsp70 loci requires PAR polymer binding, which is blocked by PARP inhibitors. Use ChIP-seq to map dMi-2 occupancy and RNA Pol II activity under HSP90 inhibitor treatment .
Q. How can proteomic approaches identify off-target effects of HSP inhibitors?
Answer: Employ quantitative proteomics (e.g., 2D-DIGE) and functional enrichment analysis (PANTHER) to detect perturbations in pathways like oxidative stress (peroxiredoxins) or RNA binding. Validate hits via siRNA knockdowns and stress-response PCR arrays (e.g., RT2 Profiler) .
Q. What strategies enhance the design of dual-target HSP inhibitors (e.g., HSP90/Topo II)?
Answer: Perform pharmacophore modeling (e.g., Schrödinger Phase) to identify shared structural motifs in ATP-binding pockets. Prioritize compounds with balanced docking scores (ΔG ≤ -9 kcal/mol) and validate synergy via combination index assays (e.g., CompuSyn) .
Q. How do stress conditions (e.g., drought/heat) influence HSP inhibitor efficacy in plant models?
Answer: Co-apply HSP inhibitors during combined stress (e.g., 40°C + drought) and quantify HSP90/70 isoforms via SDS-PAGE. Monitor cross-talk with antioxidant genes (e.g., HSP81-2, Hsp81.4) using co-expression networks and gene ontology analysis .
Methodological Notes
- Data Contradiction Analysis : Compare HSP expression datasets using meta-analysis tools (e.g., RevMan) to account for protocol heterogeneity (e.g., exercise intensity, tissue type) .
- Transcriptional Profiling : Combine RNA-seq with PAR-CLIP to map HSP inhibitor effects on nascent transcripts and RNA processing efficiency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
